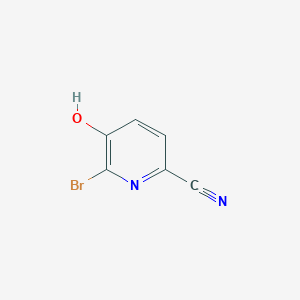![molecular formula C9H4ClIN2S B12275838 4-Chloro-2-iodo-3-methylthieno[2,3-b]pyridine-5-carbonitrile CAS No. 930293-15-5](/img/structure/B12275838.png)
4-Chloro-2-iodo-3-methylthieno[2,3-b]pyridine-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-iodo-3-methylthieno[2,3-b]pyridine-5-carbonitrile is a heterocyclic compound with the molecular formula C9H4ClIN2S and a molecular weight of 334.56 g/mol . This compound is characterized by the presence of chlorine, iodine, and a nitrile group attached to a thieno[2,3-b]pyridine ring system. It is primarily used for research and development purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-iodo-3-methylthieno[2,3-b]pyridine-5-carbonitrile typically involves multi-step reactions starting from commercially available precursors. One common method involves the iodination of 4-chloro-3-methylthieno[2,3-b]pyridine-5-carbonitrile using iodine and a suitable oxidizing agent under controlled conditions . The reaction conditions often include the use of solvents like acetonitrile or dichloromethane and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and purity while ensuring cost-effectiveness and safety.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-iodo-3-methylthieno[2,3-b]pyridine-5-carbonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The presence of halogens makes it suitable for coupling reactions, such as Suzuki or Sonogashira coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling: Palladium catalysts (Pd) with bases like potassium carbonate (K2CO3) in solvents like tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized thieno[2,3-b]pyridine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-Chloro-2-iodo-3-methylthieno[2,3-b]pyridine-5-carbonitrile has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the design of kinase inhibitors or other therapeutic agents.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Chloro-2-iodo-3-methylthieno[2,3-b]pyridine-5-carbonitrile is not well-defined, as it is primarily used as an intermediate in chemical synthesis. its biological effects, if any, would likely involve interactions with specific molecular targets, such as enzymes or receptors, through its functional groups. The exact pathways and targets would depend on the specific application and the derivatives formed from this compound.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-iodo-5-trifluoromethyl-1-(2-trimethylsilanyl-ethoxymethyl)-1H-pyrrolo[2,3-b]pyridine: Similar structure with additional trifluoromethyl and trimethylsilanyl-ethoxymethyl groups.
4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile: Lacks the iodine atom but has a similar core structure.
Uniqueness
4-Chloro-2-iodo-3-methylthieno[2,3-b]pyridine-5-carbonitrile is unique due to the presence of both chlorine and iodine atoms, which provide versatility in chemical reactions. This dual halogenation allows for a wide range of functionalization and coupling possibilities, making it a valuable intermediate in synthetic chemistry.
Properties
CAS No. |
930293-15-5 |
|---|---|
Molecular Formula |
C9H4ClIN2S |
Molecular Weight |
334.56 g/mol |
IUPAC Name |
4-chloro-2-iodo-3-methylthieno[2,3-b]pyridine-5-carbonitrile |
InChI |
InChI=1S/C9H4ClIN2S/c1-4-6-7(10)5(2-12)3-13-9(6)14-8(4)11/h3H,1H3 |
InChI Key |
WJBGRENDLJDAAL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=NC=C(C(=C12)Cl)C#N)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl 5-((ethoxycarbonyl)Methyl)-9-broMo-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate](/img/structure/B12275756.png)


![(E)-N-[2-(4-Chlorophenyl)ethenyl]morpholine](/img/structure/B12275771.png)
![3H-Indolium, 2-[2-[2-chloro-3-[(1,3-dihydro-1,3,3-trimethyl-5-sulfo-2H-indol-2-ylidene)ethylidene]-1-cyclohexen-1-yl]ethenyl]-1,3,3-trimethyl-5-sulfo-, inner salt, sodium salt](/img/structure/B12275782.png)



![3-(1H-pyrazol-1-yl)-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine](/img/structure/B12275810.png)
![4-[(4-chloro-5-methyl-2-sulfonatophenyl)diazenyl]-3-oxidonaphthalene-2-carboxylate;hydron;manganese(2+)](/img/structure/B12275811.png)
![2-Amino-4a,7-dihydro-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B12275813.png)


![7-fluoro-3-{[1-(9-methyl-9H-purin-6-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B12275819.png)
